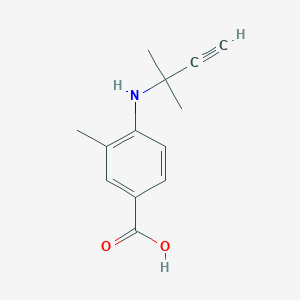
2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 2-((Cyclopentyloxy)methyl)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-((Cyclopentyloxy)methyl)butane-1-sulfonic acid+SOCl2→2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters.
化学反応の分析
Types of Reactions
2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Reaction Conditions: These reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, often at low temperatures to control the reaction rate.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
科学的研究の応用
2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: Used in the development of potential drug candidates.
Material Science: Employed in the modification of polymers and other materials to introduce sulfonyl functional groups.
作用機序
The mechanism of action of 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
類似化合物との比較
Similar Compounds
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Propane-1-sulfonyl chloride
Uniqueness
2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of the cyclopentyloxy group, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence its reactivity and the types of products formed in reactions.
特性
分子式 |
C10H19ClO3S |
|---|---|
分子量 |
254.77 g/mol |
IUPAC名 |
2-(cyclopentyloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-2-9(8-15(11,12)13)7-14-10-5-3-4-6-10/h9-10H,2-8H2,1H3 |
InChIキー |
ZIWDNHMLXSPJTA-UHFFFAOYSA-N |
正規SMILES |
CCC(COC1CCCC1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)




![2-Chloro-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B13625950.png)
![tert-butylN-[5-(propan-2-yl)thiophen-2-yl]carbamate](/img/structure/B13625964.png)



